REACTION_CXSMILES
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S(=O)(=O)(O)O.[F:6][C:7]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:8]=1[CH2:9][C:10]1(C(OC)=O)[CH2:14][CH2:13][CH2:12][C:11]1=[O:15]>C(O)(=O)C>[F:6][C:7]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:8]=1[CH2:9][CH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15]
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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methyl 1-(2,4-difluorobenzyl)-2-oxocyclopentanecarboxylate
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Quantity
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5.14 g
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Type
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reactant
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Smiles
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FC1=C(CC2(C(CCC2)=O)C(=O)OC)C=CC(=C1)F
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed in a stream of argon for 5 h.
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Duration
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5 h
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Name
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|
Type
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|
Smiles
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FC1=C(CC2C(CCC2)=O)C=CC(=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |